molecular formula C7H14ClN3O B2889722 2-(3-Methyl-1,2,4-oxadiazol-5-yl)butan-2-amine;hydrochloride CAS No. 2445793-11-1

2-(3-Methyl-1,2,4-oxadiazol-5-yl)butan-2-amine;hydrochloride

Cat. No.: B2889722
CAS No.: 2445793-11-1
M. Wt: 191.66
InChI Key: KEIHZLTZRHBIMK-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Scientific Research Applications

Carcinogenic Potential and Biomonitoring

Research has focused on the formation, metabolism, and potential carcinogenicity of heterocyclic amines, which are structurally related to the specified compound. These compounds, often formed during the cooking of meat, have been studied for their genotoxicity and carcinogenicity in humans and rodents. For instance, studies have utilized accelerator mass spectrometry (AMS) to investigate protein and DNA adduct formation by low doses of heterocyclic amines in both species, highlighting differences in metabolite profiles and suggesting variations in bioactivation and detoxification between humans and rodents (Turteltaub et al., 1999).

Dietary Impact on Biomarkers

Further investigations have examined the impact of diet on serum albumin and hemoglobin adducts of heterocyclic amines in humans, linking dietary habits with exposure levels. Such studies underscore the relevance of dietary choices in the formation of biomarkers associated with carcinogen exposure, illustrating how consumption of cooked meats can influence the internal dose of heterocyclic amines and potentially affect health outcomes (Magagnotti et al., 2000).

Environmental and Health Implications

Research into the environmental presence and health implications of heterocyclic amines and related compounds has highlighted continuous human exposure through dietary sources. The detection of such compounds in urine samples from individuals consuming normal diets, but not in those receiving parenteral alimentation, emphasizes the ubiquity of these substances in food and their potential role in human diseases (Wakabayashi et al., 1993).

Mechanism of Action

While the mechanism of action for your specific compound isn’t available, 1,2,4-oxadiazoles have been found to have various therapeutic effects, including anti-bacterial, anti-viral, and anti-leishmanial activities .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in medicinal chemistry, material science, and high energy molecules .

Properties

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-4-7(3,8)6-9-5(2)10-11-6;/h4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIHZLTZRHBIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC(=NO1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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